1H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
1H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEHSYWBLDTUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The most scalable method involves cyclocondensation of 2-cyanopyrrole with monochloramine (NHCl) in methyl tert-butyl ether (MTBE) under nitrogen atmosphere. Monochloramine is pre-formed by reacting sodium hypochlorite (8–10% Cl) with aqueous ammonia at −8 ± 2°C, followed by extraction into MTBE. Key steps include:
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Chloramine Synthesis :
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Sodium hypochlorite (47.4 L, 8–10% Cl) added to 25% NH (4.21 L) at −8°C.
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Organic layer washed with brine and dried over CaCl.
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Cyclocondensation :
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2-Cyanopyrrole (0.60 kg, 6.52 mol) reacted with monochloramine (40 V, 24 L) at 0–5°C.
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Reaction monitored by HPLC; excess monochloramine ensures completion (KI-starch strip confirmation).
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The process yields 0.69 kg (67%) of 1H-pyrrolo[2,1-f]triazin-4-amine, which is oxidized to the target triazinone.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| H NMR (DMSO-) | δ 7.78 (s, 1H), 7.68 (br s, 2H) | 400 MHz |
| HPLC Purity | 99.9% (230 nm) | RP-HPLC |
| Yield | 67% | Gravimetric |
Rearrangement of Pyrrolo[1,2-d] oxadiazines
Intramolecular Cyclization Strategy
An alternative route involves nucleophile-induced rearrangement of pyrrolooxadiazines 11 to triazinones 12 under mild conditions:
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Oxadiazine Synthesis :
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1,2-Biscarbamoyl-substituted pyrroles 10 treated with POCl/DMF.
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Rearrangement :
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LiOH or NaOH induces ring expansion at 0°C for 5 min.
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This method achieves regioselective cyclization without high temperatures, addressing limitations of prior approaches.
Regioselectivity and Halogen Effects
Chemical Reactions Analysis
Table 1: Key Cyclization Reactions
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 10 | NaOH, NH₄Cl, NaClO, 0°C | 12a (triazin-4-one) | 85% | |
| 15b | NaOH, NH₄Cl, NaClO | 15b derivative | 15% |
2.1. Functionalization at C-2 and C-4 Positions
The electron-deficient triazine ring facilitates nucleophilic substitution. Reaction with amidines or hydrazines introduces substituents at the C-4 position. For instance, treatment of intermediate 54 with amidines in the presence of NaOAc yields 4-substituted triazinones (55 ) with >90% regioselectivity . Similarly, hydrazines afford hydrazide derivatives (56 ) under analogous conditions .
3.1. Triazinium Ylide Reactivity
1-Alkyl-1,2,4-triazinium salts serve as precursors to triazinium ylides, which undergo 1,3-dipolar cycloaddition with electron-poor dipolarophiles (e.g., acrylates or nitriles). This method enables single-step synthesis of polysubstituted pyrrolotriazines .
Table 2: Cycloaddition with Selected Dipolarophiles
| Triazinium Salt | Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 37 | Phenyl vinyl sulfoxide | RT, 12 h | 38 (methylsulfanyl derivative) | 72% | |
| 36 | Tetracyanoethylene oxide | DCM, 0°C | 37 (dicyanomethylide) | 68% |
4.1. Pyrrolooxadiazine to Triazinone Rearrangement
Pyrrolooxadiazines (11 ) undergo nucleophile-induced rearrangement to form triazinones (12 ). The reaction is catalyzed by lithium or sodium counterions, with yields exceeding 80% . Regioselectivity is influenced by the halogen source in triphenylphosphorane reagents (e.g., Cl vs. Br) .
Table 3: Rearrangement Conditions and Outcomes
| Substrate | Reagent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 11a | PPh₃ + NBS | 0°C | 5 min | 12a | 88% | |
| 11b | PPh₃ + NCS | 0°C | 5 min | 12b | 82% |
5.1. Copper-Catalyzed Coupling
Copper(II) catalysis enables the synthesis of chromene-fused triazinones. For example, CuCl₂·2H₂O/NaOAc in DMSO at 120°C facilitates the reaction between 4-oxo-4H-chromene-3-carbaldehyde (52 ) and 1-amino-1H-pyrrole-2-carboxamide (53 ), yielding 54 in 75% yield . Subsequent reactions with amidines or hydrazines produce derivatives 55 and 56 .
Functional Group Transformations
Scientific Research Applications
Synthetic Strategies
The synthesis of 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one has evolved over the years. Recent literature categorizes synthetic methods into several approaches:
- Synthesis from Pyrrole Derivatives : Utilizing pyrrole derivatives as starting materials to create triazine structures.
- Bromohydrazone Method : Involves the reaction of bromohydrazones leading to triazine formation.
- Multistep Synthesis : Complex pathways involving multiple reactions to achieve the desired compound.
- Transition Metal Mediated Synthesis : Employing catalysts like copper for efficient synthesis.
These methods highlight the compound's synthetic versatility and potential for further development in pharmaceutical applications .
Antiviral Properties
This compound has been associated with antiviral activities against several RNA viruses:
- Remdesivir : A prominent antiviral drug containing this compound as an active moiety has been approved for emergency use against COVID-19 and other viral infections. It demonstrates efficacy against SARS-CoV-2 by inhibiting viral replication .
- Norovirus Inhibition : Recent studies have shown that derivatives of this compound can inhibit norovirus RNA-dependent RNA polymerase (RdRp), showcasing its potential in treating gastrointestinal infections .
Anticancer Activities
The compound exhibits promising anticancer properties through various mechanisms:
- PI3K Inhibition : Certain derivatives inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. This inhibition suggests potential use in treating cancers related to PI3K signaling dysregulation .
- Kinase Inhibitors : Many pyrrolo[2,1-f][1,2,4]triazine derivatives are being explored as dual inhibitors targeting multiple kinases involved in tumor growth and metastasis .
Case Study 1: Remdesivir Development
A pivotal study highlighted the synthesis and efficacy of remdesivir as a treatment for COVID-19. The research demonstrated its mechanism of action through inhibition of viral RNA polymerase, leading to reduced viral load in infected patients .
Case Study 2: Antiviral Activity Against Influenza
Research involving pyrrolo[2,1-f][1,2,4]triazine derivatives showed effective inhibition of the influenza virus with low cytotoxicity levels. The selectivity index was reported at 188 for certain compounds, indicating a favorable therapeutic window for clinical applications .
Data Tables
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cell function and signal transduction pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazines vs. Pyrimido[2,1-c][1,2,4]triazin-4-ones
- Pyrrolo[2,1-f][1,2,4]triazin-4-one: Features a pyrrole-triazinone fusion, enhancing π-π stacking and hydrogen-bonding capabilities .
- Pyrimido[2,1-c][1,2,4]triazin-4-one : Replaces the pyrrole with a pyrimidine ring, altering electronic properties and reactivity. For example, chlorination of pyrimido derivatives (e.g., compound 9 ) proceeds efficiently (75% yield) but requires harsh reagents like POCl3.
Pyrrolo[2,1-f][1,2,4]triazines vs. Thieno[3,2-b]pyridines
- This modification shifts biological targets, favoring kinase inhibition in cancer therapies .
Antiviral Activity
Kinase Inhibition
- c-Met kinase inhibitors: Pyrrolotriazinone derivatives (e.g., 3-fluoro-4-(pyrrolotriazin-4-yloxy)aniline) show nanomolar affinity, outperforming pyrrolo[2,3-b]pyridine analogs in docking studies .
- PI3K inhibitors: Pyrrolotriazinones with 4-methoxyphenyl substituents (e.g., WO2015081783) demonstrate superior pathway suppression compared to non-fused triazines .
Structure-Activity Relationship (SAR) Trends
- Functional groups : Methoxy and chloro substituents improve solubility and target binding (e.g., 4-fluorophenyl derivatives achieve 81% yield in cyclization) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-pyrrolo[2,1-f][1,2,4]triazin-4-one, and how do they compare in efficiency?
- Answer : Two predominant methods are:
- Cu(II)-catalyzed condensation : Reacting 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide using CuCl₂·2H₂O/NaOAc/DMSO at 120°C yields the core structure with high efficiency .
- Rearrangement of pyrrolooxadiazines : Pyrrolo[1,2-d][1,3,4]oxadiazines undergo nucleophile-induced rearrangement to form the triazinone scaffold, offering regioselective control .
- Comparison : The Cu-catalyzed method is faster (one-pot), while the rearrangement approach avoids harsh conditions, making it suitable for sensitive substrates.
Q. How can researchers characterize this compound derivatives?
- Answer : Key techniques include:
- NMR/HRMS : To confirm molecular structure and purity.
- X-ray crystallography : Resolves regiochemistry, as seen in intermediates like 7-iodo derivatives used in Remdesivir synthesis .
- HPLC : Monitors reaction progress and purity (≥95% by area normalization) .
Q. What initial biological screening approaches are used for this scaffold?
- Answer : Prioritize kinase inhibition (e.g., DYRK1A) and antiviral assays (e.g., SARS-CoV-2). For example:
- Kinase assays : Measure IC₅₀ values using recombinant enzymes and ATP-competitive binding .
- Antiviral activity : Test cytopathic effect reduction in Vero E6 cells infected with coronaviruses .
Advanced Research Questions
Q. How can synthetic conditions be optimized to improve yields of this compound derivatives?
- Answer : Critical parameters include:
- Catalyst loading : CuCl₂·2H₂O at 10 mol% in DMSO maximizes yield (up to 85%) .
- Temperature : 120°C is optimal for cyclization; lower temperatures lead to incomplete reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Data-driven approach : Use Design of Experiments (DoE) to model interactions between variables.
Q. How to resolve contradictions in structure-activity relationship (SAR) data for antiviral derivatives?
- Answer : Example case: Pyrrolo[2,1-f][1,2,4]triazine 15c (p-tolyl at C-2, 4-Cl-phenyl at C-4) showed similar activity to 17d (reverse substitution), suggesting the core scaffold dominates antiviral effects over substituent positions .
- Methodology :
- Multivariate analysis : Correlate electronic (Hammett σ) and steric (Taft’s Eₛ) parameters with activity.
- Free-Wilson approach : Decouple substituent contributions from scaffold effects.
Q. What computational strategies are effective for predicting target binding modes of this compound derivatives?
- Answer :
- Molecular docking : Use Glide or AutoDock Vina to model interactions with kinases (e.g., c-Met) or viral polymerases. For example, 3-fluoro-4-(pyrrolotriazin-4-yloxy)aniline derivatives showed strong hydrogen bonding with c-Met’s activation loop .
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
Q. How to achieve regioselective functionalization of the pyrrolotriazinone core?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
